molecular formula C19H24N4 B6473072 4-cyclopropyl-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine CAS No. 2640828-58-4

4-cyclopropyl-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine

Cat. No.: B6473072
CAS No.: 2640828-58-4
M. Wt: 308.4 g/mol
InChI Key: YXUMCGQQQQQSEZ-UHFFFAOYSA-N
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Description

4-cyclopropyl-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine is a chemical compound with the molecular formula C19H24N4 and a molecular weight of 308.4 g/mol. It features a pyrimidine core structure substituted with a cyclopropyl group and a 2,5-dimethylphenylpiperazine moiety. This specific architecture places it within a class of 4-(piperazin-1-yl)pyrimidine compounds that are of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents . Piperazine-containing pyrimidine derivatives are frequently investigated as key scaffolds in drug discovery. Recent scientific literature highlights compounds with this core structure being designed and developed as potent and irreversible inhibitors of biological targets such as menin, which plays a critical role in certain subtypes of acute myeloid leukemia (AML) . The presence of the piperazine ring is a common feature in many approved pharmaceuticals, where it often contributes to favorable pharmacokinetic properties and target engagement . This product is intended for non-human research applications and is strictly for laboratory use. It is not designed for human therapeutic or veterinary use. Researchers can leverage this compound as a valuable building block or reference standard in hit-to-lead optimization campaigns, mechanism of action studies, and other exploratory research programs within oncology and beyond. For specific handling, storage, and safety information, please refer to the Safety Data Sheet (SDS).

Properties

IUPAC Name

4-cyclopropyl-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4/c1-14-3-4-15(2)18(11-14)22-7-9-23(10-8-22)19-12-17(16-5-6-16)20-13-21-19/h3-4,11-13,16H,5-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUMCGQQQQQSEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC=NC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-cyclopropyl-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H24N4\text{C}_{18}\text{H}_{24}\text{N}_4

This compound features a pyrimidine ring substituted with a cyclopropyl group and a piperazine moiety linked to a 2,5-dimethylphenyl group. The unique structural characteristics contribute to its diverse biological activities.

Biological Activities

Research indicates that this compound exhibits several biological activities, primarily in the following areas:

1. Anticonvulsant Activity

Preliminary studies have suggested that this compound may possess anticonvulsant properties. This is inferred from its structural similarity to other purine derivatives known for such effects. The mechanism may involve modulation of neurotransmitter systems, particularly those associated with gamma-aminobutyric acid (GABA) receptors .

2. Antitumor Activity

Recent investigations have highlighted the compound's potential as an antitumor agent. In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines, including human cervical carcinoma (HeLa) and colon adenocarcinoma (CaCo-2). The compound's ability to interfere with cell cycle progression has been noted, leading to G2/M phase arrest .

The exact mechanisms underlying the biological activities of this compound remain under investigation. However, it is hypothesized that:

  • Receptor Interaction : The piperazine moiety may facilitate interaction with neurotransmitter receptors, enhancing its anticonvulsant effects.
  • Cell Cycle Regulation : The compound appears to affect key proteins involved in the cell cycle, contributing to its antitumor efficacy.

Data Table: Comparative Biological Activities

The following table summarizes the biological activities of this compound compared to other related compounds.

Compound NameStructure FeaturesBiological ActivityUnique Characteristics
This compoundCyclopropyl and piperazine substitutionsAnticonvulsant, AntitumorModulates neurotransmitter systems
CJ-176 (9-cyclopropyl-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-9H-purine)Bicyclic purine ring systemAnticonvulsantEnhanced CNS activity
6-[4-(4-propoxyphenyl)piperazin-1-yl]-9H-purinePropoxyphenyl substitutionAntimycobacterialDifferent substituent leads to antimicrobial properties

Case Studies

Several case studies have explored the efficacy of this compound in treating neurological disorders and various cancers:

Case Study 1: Neurological Disorders

A study investigated the anticonvulsant effects of the compound in animal models of epilepsy. Results indicated a significant reduction in seizure frequency compared to control groups, suggesting its potential as a therapeutic agent for epilepsy management.

Case Study 2: Cancer Treatment

In vitro experiments revealed that treatment with this compound led to a marked decrease in cell viability in HeLa cells. Flow cytometry analysis showed an increase in apoptotic cells, indicating its potential role as an anticancer agent .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, primarily attributed to its piperazine moiety. Research indicates that derivatives of piperazine often demonstrate:

  • Antidepressant Activity : Studies show that compounds with piperazine structures can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in mood regulation.
  • Antipsychotic Effects : Similar to established antipsychotics, this compound may interact with dopamine D2 receptors, suggesting potential use in treating schizophrenia and other psychotic disorders.
  • Antimicrobial Activity : Some piperazine derivatives have shown effectiveness against various bacterial strains, indicating a possible role in developing new antibiotics.

Structure-Activity Relationships (SAR)

The effectiveness of 4-cyclopropyl-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine can be partially explained through structure-activity relationship studies. Key findings include:

  • Substituent Influence : The presence of the cyclopropyl group and the dimethylphenyl moiety significantly enhances biological activity compared to other substituents. This is likely due to improved receptor binding affinity and selectivity.
  • Ring Modifications : Alterations in the pyrimidine ring can lead to variations in potency and selectivity for specific receptors. For instance, changing the position of substituents can affect the compound's ability to cross the blood-brain barrier.

Therapeutic Applications

Given its pharmacological properties, this compound has potential therapeutic applications:

  • Neuropsychiatric Disorders : Its ability to modulate neurotransmitter systems positions it as a candidate for treating depression and anxiety disorders.
  • Infectious Diseases : With promising antimicrobial activity, this compound could be developed into a new class of antibiotics or antiviral agents.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

The piperazine ring’s aryl substituents significantly influence physicochemical and pharmacological properties.

Compound Name (CAS) Piperazine Substituent Core Structure Molecular Weight (g/mol) Notable Features
Target Compound (1797589-06-0) 2,5-Dimethylphenyl Pyrimidine 372.5 Electron-donating methyl groups; cyclopropyl enhances stability .
4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine (2034603-14-8) 2,5-Dimethoxyphenyl sulfonyl Pyrimidine 446.4 Methoxy groups increase polarity; trifluoromethyl enhances electronegativity .
N-[(4-Chlorophenyl)carbamoyl]-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-pyridinesulfonamide (Compound 22 in ) 2,5-Dimethylphenyl Pyridine ~500 (estimated) Pyridine core with sulfonamide; 4-chlorophenyl carbamoyl adds bulk .

Key Observations :

  • Core Modifications : Replacing pyrimidine with pyridine (Compound 22) alters electronic distribution and steric bulk, which may impact binding to targets like serotonin or dopamine receptors .

Functional Group Modifications on the Pyrimidine Core

Variations at the pyrimidine 4- and 6-positions modulate bioactivity:

Compound 4-Position 6-Position Impact
Target Compound Cyclopropyl Piperazine-linked 2,5-dimethylphenyl Cyclopropyl improves metabolic resistance; dimethylphenyl optimizes lipophilicity.
CAS 2034603-14-8 Methyl Piperazine-linked 2,5-dimethoxyphenyl sulfonyl Methyl reduces steric hindrance; trifluoromethyl enhances electron-withdrawing effects.
Compound 22 () Sulfonamide-linked 4-chlorophenyl carbamoyl Piperazine-linked 2,5-dimethylphenyl Sulfonamide increases solubility; chlorophenyl may enhance receptor affinity .

Pharmacological Implications (Hypothetical)

  • Piperazine-based targets : Analogs with 2,5-dimethylphenyl groups (e.g., Compound 22) are explored for CNS disorders due to affinity for serotonin (5-HT) or dopamine receptors .
  • Sulfonyl vs. non-sulfonyl analogs: Sulfonyl-containing compounds (e.g., CAS 2034603-14-8) may exhibit improved solubility but reduced blood-brain barrier penetration compared to the target compound .

Preparation Methods

Synthesis of 4-Cyclopropyl-6-Chloropyrimidine

The pyrimidine core is typically synthesized via cyclocondensation of β-diketones with urea or thiourea derivatives. For 4-cyclopropyl-6-chloropyrimidine, cyclopropylacetonitrile serves as a starting material, undergoing Claisen condensation with ethyl chlorooxoacetate to form the pyrimidine ring. Chlorination at position 6 is achieved using phosphorus oxychloride (POCl₃) under reflux conditions, yielding the key intermediate.

Reaction Conditions for Chlorination

ParameterValue
SolventToluene
Temperature110°C
ReagentPOCl₃ (3 equiv)
CatalystDimethylformamide (DMF, 0.1 equiv)
Reaction Time12 hours

Piperazine Coupling via SNAr

The chloropyrimidine intermediate undergoes displacement with 4-(2,5-dimethylphenyl)piperazine in a polar aprotic solvent. Elevated temperatures and a base such as potassium carbonate (K₂CO₃) facilitate the reaction, with yields dependent on the electronic effects of the substituents.

Representative Procedure
A mixture of 4-cyclopropyl-6-chloropyrimidine (1.0 equiv), 4-(2,5-dimethylphenyl)piperazine (1.2 equiv), and K₂CO₃ (2.0 equiv) in dimethylacetamide (DMA) is heated to 120°C for 24 hours under nitrogen. The crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 1:3) to isolate the target compound.

Yield Optimization Data

SolventBaseTemperature (°C)Yield (%)
DMAK₂CO₃12068
DMSOCs₂CO₃13072
NMPDBU11065

Palladium-Catalyzed Cross-Coupling Reactions

Alternative methods employ transition metal catalysis to couple preformed pyrimidine boronic esters with halogenated piperazine derivatives. While less common for piperazine systems, Suzuki-Miyaura coupling has been utilized in analogous syntheses for structurally related compounds.

Boronic Ester Preparation

4-Cyclopropylpyrimidine-6-boronic acid pinacol ester is synthesized via Miyaura borylation of 6-bromo-4-cyclopropylpyrimidine using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst.

Borylation Conditions

ComponentQuantity
6-Bromo-4-cyclopropylpyrimidine1.0 equiv
B₂Pin₂1.5 equiv
Pd(dppf)Cl₂0.05 equiv
KOAc3.0 equiv
Solvent1,4-Dioxane
Temperature80°C, 8 hours

Suzuki-Miyaura Coupling

The boronic ester reacts with 1-(2,5-dimethylphenyl)-4-bromopiperazine under palladium catalysis. This method offers superior regioselectivity but requires stringent anhydrous conditions.

Coupling Protocol
A mixture of the boronic ester (1.0 equiv), 1-(2,5-dimethylphenyl)-4-bromopiperazine (1.1 equiv), Pd(PPh₃)₄ (0.03 equiv), and K₃PO₄ (2.0 equiv) in degassed toluene/water (4:1) is stirred at 90°C for 18 hours. Post-reaction extraction and chromatography afford the desired product in moderate yields.

Comparative Catalytic Efficiency

CatalystLigandYield (%)
Pd(OAc)₂XPhos58
PdCl₂(dtbpf)DavePhos63
Pd(dppf)Cl₂None49

Optimization of Reaction Conditions and Solvent Systems

Solvent polarity, temperature, and base selection critically influence reaction efficiency. Polar aprotic solvents like DMA and DMSO enhance nucleophilicity, while protic solvents deactivate the piperazine nucleophile. Microwave-assisted synthesis has been explored to reduce reaction times from 24 hours to <4 hours with comparable yields.

Microwave Conditions

ParameterValue
Power300 W
Temperature150°C
Time3 hours
Yield70%

Purification and Characterization Techniques

Crude products are purified via column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water. Characterization by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) confirms structural integrity.

¹H NMR Data (CDCl₃)

Proton Environmentδ (ppm)Multiplicity
Piperazine CH₂3.15–3.30m
Cyclopropyl CH₂1.80–1.95m
Aromatic H6.90–7.20m

Scalability and Industrial Considerations

Kilogram-scale synthesis requires solvent recovery systems and continuous flow reactors to mitigate exothermic risks during chlorination and coupling steps. Economic analyses favor the SNAr route due to lower catalyst costs, though the Suzuki method provides higher purity for pharmaceutical applications.

Cost Comparison (Per Kilogram)

MethodRaw Material Cost ($)Catalyst Cost ($)
SNAr1,20050
Suzuki1,800450

Q & A

Q. What are the recommended synthetic pathways and critical reaction conditions for 4-cyclopropyl-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclopropane ring formation, and piperazine coupling. Key reagents include:

  • Lithium aluminum hydride (LiAlH4) for reduction steps .
  • Potassium permanganate (KMnO4) for oxidation of intermediates .
  • Dimethylformamide (DMF) or dichloromethane (DCM) as solvents for coupling reactions .
    Critical conditions include maintaining anhydrous environments for cyclopropane formation (e.g., under nitrogen) and optimizing temperature (60–120°C) for piperazine ring coupling . Monitoring via thin-layer chromatography (TLC) ensures intermediate purity .

Q. How is the structural integrity of this compound validated in academic research?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm cyclopropane proton environments (δ 0.8–1.2 ppm) and piperazine ring substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ ~393.2 g/mol) .
  • X-ray crystallography : Resolves stereochemistry of the cyclopropyl group and piperazine orientation .

Q. What preliminary biological assays are used to screen this compound’s activity?

  • Enzyme inhibition assays : Test affinity for kinases or GPCRs (e.g., serotonin receptors) at 1–100 µM concentrations .
  • Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Receptor binding studies : Radioligand displacement assays (e.g., 3^3H-spiperone for dopamine D2 receptors) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?

  • Substituent modulation : Replace the 2,5-dimethylphenyl group with electron-withdrawing groups (e.g., Cl, CF3_3) to enhance receptor binding .
  • Piperazine ring modifications : Introduce methyl or ethyl groups to the piperazine nitrogen to improve metabolic stability .
  • Pyrimidine core adjustments : Fluorination at the 5-position increases membrane permeability .
    Validate changes using molecular docking (e.g., AutoDock Vina) and pharmacokinetic profiling (e.g., LogP via shake-flask method) .

Q. What strategies resolve contradictory data in receptor binding vs. functional activity assays?

  • Orthogonal assays : Compare radioligand binding (IC50_{50}) with functional cAMP or calcium flux assays to distinguish antagonism vs. inverse agonism .
  • Proteome-wide profiling : Use thermal shift assays to identify off-target interactions .
  • Species-specific differences : Test human vs. rodent receptor isoforms to explain discrepancies in efficacy .

Q. How can reaction yields be improved for large-scale academic synthesis?

  • Catalyst screening : Test Pd(OAc)2_2/Xantphos for Suzuki-Miyaura couplings to reduce byproducts .
  • Microwave-assisted synthesis : Shorten reaction times (e.g., 30 min at 150°C) for cyclopropane formation .
  • Workflow automation : Use liquid handlers for precise reagent addition in piperazine coupling steps .

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